N-cyclopropylpyrazine-2-carboxamide
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Overview
Description
N-cyclopropylpyrazine-2-carboxamide is a chemical compound belonging to the class of pyrazine carboxamides. Pyrazine carboxamides are known for their diverse pharmacological activities, including antimicrobial, antifungal, and herbicidal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylpyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as acetone, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve automated flow chemistry techniques. These methods allow for the continuous production of the compound with high efficiency and reproducibility . The use of flow chemistry also enables better control over reaction parameters, leading to improved yields and product purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Amidation: Formation of amide bonds with carboxylic acids.
Reduction: Conversion to corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Reactions with nucleophiles to replace functional groups on the pyrazine ring.
Common Reagents and Conditions
Amidation: Carboxylic acids and amines in the presence of coupling agents or catalysts.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Amidation: Formation of this compound.
Reduction: Formation of cyclopropylpyrazine-2-amine.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-cyclopropylpyrazine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopropylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, pyrazine carboxamides are known to inhibit fatty acid synthase I in mycobacteria, leading to the disruption of fatty acid synthesis . This inhibition hampers the growth and replication of the bacteria, making it a potential candidate for antimicrobial therapy.
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrazine-2-carboxamide: Known for its antimycobacterial activity.
N-benzylpyrazine-2-carboxamide: Exhibits antifungal and antibacterial properties.
5-chloropyrazine-2-carboxamide: Used as an inhibitor of mycobacterial fatty acid synthase.
Uniqueness
N-cyclopropylpyrazine-2-carboxamide stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
N-cyclopropylpyrazine-2-carboxamide |
InChI |
InChI=1S/C8H9N3O/c12-8(11-6-1-2-6)7-5-9-3-4-10-7/h3-6H,1-2H2,(H,11,12) |
InChI Key |
QJFGFIPABWFSQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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